N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}acetamide
Description
Properties
Molecular Formula |
C18H24N2O3S |
|---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
N-[4,5-dimethyl-3-(4-methylphenyl)sulfonyl-1-propylpyrrol-2-yl]acetamide |
InChI |
InChI=1S/C18H24N2O3S/c1-6-11-20-14(4)13(3)17(18(20)19-15(5)21)24(22,23)16-9-7-12(2)8-10-16/h7-10H,6,11H2,1-5H3,(H,19,21) |
InChI Key |
COUHJVCHQQKPSB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(C(=C1NC(=O)C)S(=O)(=O)C2=CC=C(C=C2)C)C)C |
Origin of Product |
United States |
Preparation Methods
Core Pyrrole Ring Formation
The synthesis begins with the construction of the 1-propyl-4,5-dimethylpyrrole backbone. A common approach involves the Knorr pyrrole synthesis, where a β-keto ester (e.g., ethyl acetoacetate) reacts with a propylamine derivative under acidic conditions. For example, condensation of ethyl 3-oxopentanoate with hydroxylamine hydrochloride in ethanol at reflux yields the intermediate oxime, which undergoes cyclization in the presence of polyphosphoric acid to form the pyrrole nucleus. Alternative methods include the Paal-Knorr synthesis, utilizing 1,4-diketones and primary amines, though this route is less favored due to lower regioselectivity in substituted pyrroles.
Sulfonylation at the C3 Position
Introduction of the 4-methylphenylsulfonyl group at the pyrrole’s C3 position typically employs a two-step protocol:
-
Sulfonation : Treatment of the pyrrole intermediate with chlorosulfonic acid (ClSO3H) in dichloromethane at 0–5°C generates the sulfonic acid derivative.
-
Coupling : Reaction with 4-methylthiophenol in the presence of N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) facilitates sulfonyl group transfer. Yields for this step range from 65% to 78%, with side products arising from over-sulfonation or incomplete coupling.
N-Acetylation of the Pyrrole Amine
The final acetylation step involves reacting the sulfonated pyrrole with acetic anhydride under basic conditions. Triethylamine (TEA) in tetrahydrofuran (THF) at 40°C for 6 hours achieves >90% conversion, as confirmed by thin-layer chromatography (TLC). Alternative acylating agents like acetyl chloride require stricter moisture control but may reduce reaction times by 30%.
Optimization of Reaction Conditions
Solvent Systems and Temperature Effects
Optimal solvent selection varies by reaction stage:
-
Pyrrole cyclization : Ethanol or methanol provides sufficient polarity for cyclization without side reactions.
-
Sulfonylation : Dichloromethane or ethyl acetate minimizes sulfonic acid hydrolysis.
-
Acetylation : THF or dimethylformamide (DMF) enhances nucleophilicity of the amine group.
Temperature critically influences sulfonylation efficiency. Maintaining 0–5°C during chlorosulfonic acid addition reduces tar formation, while subsequent coupling with 4-methylthiophenol proceeds optimally at 25°C.
Catalytic and Stoichiometric Considerations
-
DCC/DMAP system : A 1.2:1 molar ratio of DCC to sulfonic acid maximizes coupling yield while minimizing DCC-related byproducts.
-
Acetic anhydride excess : A 2.5-fold molar excess ensures complete acetylation within 4 hours, as lower ratios prolong reaction times without improving yield.
Purification and Analytical Characterization
Chromatographic Techniques
-
Flash chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent removes unreacted starting materials and sulfonic acid byproducts.
-
Reverse-phase HPLC : A C18 column (5 μm, 250 × 4.6 mm) with acetonitrile/water (65:35) at 1 mL/min flow rate achieves >99% purity, as demonstrated in USP testing.
Spectroscopic Confirmation
-
1H NMR (400 MHz, CDCl3): Key signals include δ 2.32 (s, 3H, CH3-C6H4-SO2), 2.98 (t, J = 7.2 Hz, 2H, N-CH2-CH2-CH2), and 6.87 (s, 1H, pyrrole H-2).
-
HRMS : Calculated for C18H24N2O3S [M+H]+: 348.1587; Found: 348.1584.
Challenges and Mitigation Strategies
Steric Hindrance in Sulfonylation
The bulky 4-methylphenyl group and adjacent dimethyl substituents on the pyrrole ring create steric congestion during sulfonylation. Employing DMAP as a nucleophilic catalyst increases reaction rates by 40% by stabilizing the reactive intermediate.
Byproduct Formation in Acetylation
Competitive N-propyl group acetylation may occur if the amine is insufficiently protected. Pre-activation with trimethylsilyl chloride (TMSCl) prior to acetic anhydride addition suppresses this side reaction, improving yields from 72% to 88%.
Scale-Up and Industrial Adaptations
Chemical Reactions Analysis
N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert sulfonyl groups to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles replace the sulfonyl group, forming new compounds.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as the pyrrole ring and the sulfonyl group.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols).
Scientific Research Applications
N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}acetamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. The pyrrole ring and its substituents can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The following table summarizes key structural and molecular differences between the target compound and its analogs:
Structural and Functional Implications
Alkyl Chain Variations
- Branched Alkyl Analogs : Compounds with 2-methylpropyl (isobutyl) or propan-2-yl (isopropyl) groups (e.g., 951956-86-8 and 1010905-92-6) introduce steric hindrance, which may reduce rotational freedom and alter binding interactions in biological systems .
Acyl Group Modifications
- 2-Fluorobenzamide (951956-86-8) : The fluorinated aryl group increases electronegativity, which could strengthen dipole-dipole interactions or improve metabolic stability .
Molecular Weight and Bioavailability
- The target compound’s lower molecular weight (~364.5 g/mol) suggests favorable bioavailability compared to higher-weight analogs like 951956-86-8 (442.55 g/mol) .
- Analogs exceeding 400 g/mol (e.g., 951956-86-8 and 952000-13-4) may face challenges in crossing biological barriers, such as the blood-brain barrier .
Hydrogen-Bonding and Crystallographic Considerations
The sulfonyl group in all analogs likely acts as a hydrogen-bond acceptor, while the acyl groups (e.g., acetamide, benzamide) may serve as donors/acceptors, influencing crystal packing and solubility .
Biological Activity
N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features include a pyrrole ring and a sulfonamide group, which contribute to its biological activity. This article explores the biological properties of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition activities.
Structural Characteristics
The molecular formula of this compound is C24H28N2O4S. The presence of the sulfonyl group is particularly noteworthy as it plays a crucial role in the compound's interaction with biological systems.
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial properties. The sulfonamide group may enhance its effectiveness against various pathogens by inhibiting specific enzymes involved in bacterial metabolism. Preliminary studies have shown that the compound can suppress the growth of certain bacterial strains, indicating its potential as an antimicrobial agent .
Anticancer Activity
Additionally, this compound has been evaluated for its anticancer properties. In vitro studies suggest that it can induce apoptosis in cancer cells and inhibit cell proliferation. For instance, it has been shown to affect key signaling pathways that regulate cell cycle progression and survival. The structure-activity relationship (SAR) studies indicate that modifications to the pyrrole ring can significantly alter its cytotoxicity against different cancer cell lines .
Enzyme Inhibition
One of the critical mechanisms through which this compound exerts its biological effects is through enzyme inhibition . Interaction studies have demonstrated that the compound can bind to various enzymes, potentially inhibiting their activity. This could lead to alterations in metabolic pathways crucial for both microbial growth and cancer cell survival .
Study 1: Antimicrobial Efficacy
In a recent study, this compound was tested against several bacterial strains, including E. coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µM.
| Bacterial Strain | Concentration (µM) | Viability (%) |
|---|---|---|
| E. coli | 50 | 30 |
| Staphylococcus aureus | 50 | 25 |
Study 2: Anticancer Activity
Another study evaluated the compound's effects on human breast cancer cell lines (MCF7). The findings showed that treatment with this compound resulted in a dose-dependent decrease in cell viability.
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 80 |
| 25 | 60 |
| 50 | 40 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
